molecular formula C12H23N3 B11755022 1-Prop-2-ynyl-1,5,9-triazacyclododecane

1-Prop-2-ynyl-1,5,9-triazacyclododecane

Cat. No.: B11755022
M. Wt: 209.33 g/mol
InChI Key: KHCZNKJWBRYOGU-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-1,5,9-triazacyclododecane is a cyclic organic compound with the molecular formula C9H21N3 It is a member of the triazacyclododecane family, which is characterized by a twelve-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Prop-2-ynyl-1,5,9-triazacyclododecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,5,9-triazacyclododecane with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Prop-2-ynyl-1,5,9-triazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Prop-2-ynyl-1,5,9-triazacyclododecane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-1,5,9-triazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazacyclododecane ring act as coordination sites, allowing the compound to bind to metal ions and stabilize them. This property is particularly useful in catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions or drugs to specific targets .

Comparison with Similar Compounds

Similar Compounds

    1,5,9-Triazacyclododecane: The parent compound without the prop-2-ynyl group.

    1,4,7-Triazacyclononane: A smaller ring analog with nine members.

    1,4,7,10-Tetraazacyclododecane: A larger ring analog with four nitrogen atoms.

Uniqueness

1-Prop-2-ynyl-1,5,9-triazacyclododecane is unique due to the presence of the prop-2-ynyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in the formation of metal complexes and advanced materials .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

1-prop-2-ynyl-1,5,9-triazacyclododecane

InChI

InChI=1S/C12H23N3/c1-2-10-15-11-4-8-13-6-3-7-14-9-5-12-15/h1,13-14H,3-12H2

InChI Key

KHCZNKJWBRYOGU-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCCNCCCNCCC1

Origin of Product

United States

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